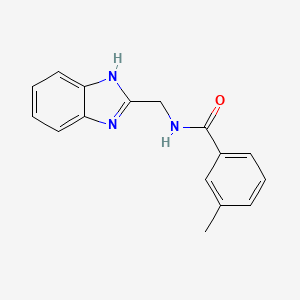

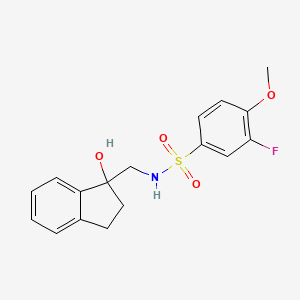

2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs for various medical conditions.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Compounds similar to 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide have been synthesized as part of a study exploring novel anti-inflammatory and analgesic agents. These compounds have shown promise in inhibiting cyclooxygenase-1/2 (COX-1/COX-2), thus exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Genotoxicity Studies

Research on similar compounds has involved examining their genotoxicity potential, particularly in the context of treating obesity. For instance, studies have been conducted to understand the metabolism-dependent increase of reverse mutations in specific strains, which is crucial for understanding the safe application of such compounds in medical treatments (Kalgutkar et al., 2007).

Alzheimer's Disease Treatment

Piperazine derivatives, closely related to the compound , have been investigated for their potential in treating Alzheimer's disease. These compounds are being studied as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, which are key targets in Alzheimer's treatment (Umar et al., 2019).

Anticonvulsant Activity

Research has also been conducted on derivatives of piperazine for their potential anticonvulsant properties. Such studies are crucial in developing new treatments for conditions like epilepsy (Aytemir, Septioğlu, & Çalış, 2010).

Memory Enhancement

Some derivatives of piperazine have been synthesized and studied for their effects on memory enhancement. This research is significant for understanding the potential of these compounds in treating cognitive impairments (Li Ming-zhu, 2008).

Antimicrobial Activities

Piperazine compounds have also been explored for their antimicrobial properties. This research is critical in the development of new antibiotics and antifungal agents (Aytemir, Çalış, & Özalp, 2004).

Insecticidal Assessment

Another application of these compounds is in the field of agriculture, specifically in controlling pests like the cotton leafworm. The insecticidal properties of certain derivatives have been assessed, contributing to the development of more effective pest control methods (Fadda et al., 2017).

Mechanism of Action

Target of Action

The primary targets of the compound 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs), and to date, three different alpha1-adrenergic receptor subtypes, namely alpha1A-, alpha1B-, and alpha1D-adrenergic receptors, have been cloned and characterized .

Mode of Action

The compound this compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction leads to changes in the receptor’s function, which can have various downstream effects .

Biochemical Pathways

The interaction of this compound with alpha1-adrenergic receptors affects several biochemical pathways. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action can influence these physiological processes.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. The results of these studies have identified promising lead compounds .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence their function and subsequently affect various physiological processes .

properties

IUPAC Name |

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2S/c1-18-7-9-19(10-8-18)27-22(30)17-32-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-5-3-4-6-21(20)31-2/h3-12H,13-17H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTYEVNOTQAMEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

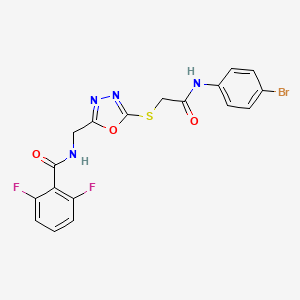

![N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2686467.png)

![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B2686468.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2686470.png)

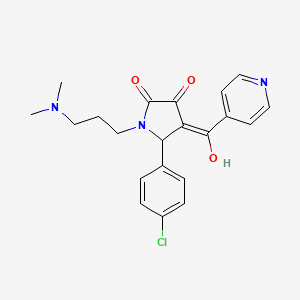

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2686471.png)

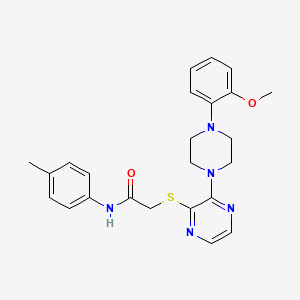

![7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2686478.png)

![3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2686479.png)

![Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate](/img/structure/B2686480.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2686481.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2686483.png)